molecular formula C16H19BrN2O3S2 B2530723 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034573-80-1

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2530723
CAS No.: 2034573-80-1
M. Wt: 431.36
InChI Key: HYTJRLDPPQRNKS-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, a thiomorpholine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the furan and thiomorpholine groups. The final step usually involves the sulfonamide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the bromine atom can yield the corresponding hydrogenated compound.

Scientific Research Applications

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan and thiomorpholine rings may facilitate binding to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
  • 4-bromo-N-(2-(thiomorpholinoethyl)benzenesulfonamide
  • 4-bromo-N-(2-(furan-3-yl)-2-morpholinoethyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is unique due to the presence of both the furan and thiomorpholine rings, which can impart distinct chemical and biological properties. This combination of functional groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-8-22-12-13)19-6-9-23-10-7-19/h1-5,8,12,16,18H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJRLDPPQRNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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